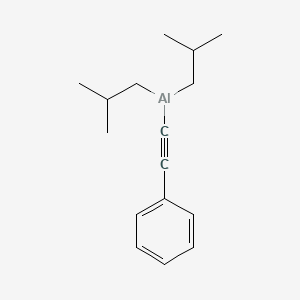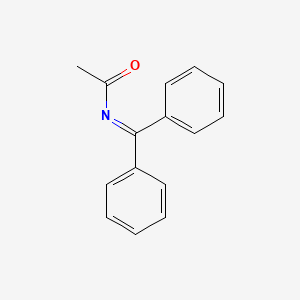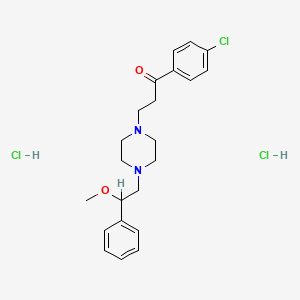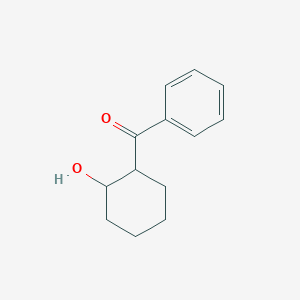
Methanone, (2-hydroxycyclohexyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (2-hydroxycyclohexyl)phenyl-, also known as 1-hydroxycyclohexyl phenyl ketone, is a chemical compound with the molecular formula C13H16O2. It is commonly used as a photoinitiator in various industrial applications, particularly in the field of UV curing. This compound is known for its high efficiency and stability, making it a valuable component in the production of coatings, inks, and adhesives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanone, (2-hydroxycyclohexyl)phenyl- typically involves the following steps:
Acylation: Cyclohexanecarboxylic acid is reacted with phosphorus trichloride to form cyclohexanecarbonyl chloride.
Friedel-Crafts Acylation: The cyclohexanecarbonyl chloride is then reacted with benzene in the presence of aluminum chloride to form cyclohexyl phenyl ketone.
Hydrolysis: The cyclohexyl phenyl ketone is hydrolyzed to form 1-hydroxycyclohexyl phenyl ketone.
Industrial Production Methods
In industrial settings, the production of methanone, (2-hydroxycyclohexyl)phenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (2-hydroxycyclohexyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone and benzoic acid.
Reduction: Formation of cyclohexanol and phenylmethanol.
Substitution: Formation of various substituted cyclohexyl phenyl ketones.
Wissenschaftliche Forschungsanwendungen
Methanone, (2-hydroxycyclohexyl)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of UV-curable resins.
Biology: Employed in the study of photochemical reactions and their effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and photodynamic therapy.
Wirkmechanismus
The primary mechanism of action of methanone, (2-hydroxycyclohexyl)phenyl- involves the absorption of UV light, leading to the formation of reactive radicals. These radicals initiate polymerization reactions, resulting in the formation of cross-linked polymer networks. The compound’s efficiency as a photoinitiator is attributed to its ability to generate a high concentration of radicals upon UV exposure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanone, (1-hydroxycyclohexyl)phenyl-: Similar in structure but differs in the position of the hydroxyl group.
Methanone, (2-hydroxyphenyl)phenyl-: Contains a phenyl group instead of a cyclohexyl group.
Methanone, (4-methoxyphenyl)phenyl-: Contains a methoxy group in place of the hydroxyl group.
Uniqueness
Methanone, (2-hydroxycyclohexyl)phenyl- is unique due to its high efficiency as a photoinitiator and its stability under UV light. Its ability to generate a high concentration of radicals makes it particularly valuable in industrial applications where rapid curing is required .
Eigenschaften
CAS-Nummer |
18621-79-9 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
(2-hydroxycyclohexyl)-phenylmethanone |
InChI |
InChI=1S/C13H16O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11-12,14H,4-5,8-9H2 |
InChI-Schlüssel |
GGEVAIVUOYYOKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



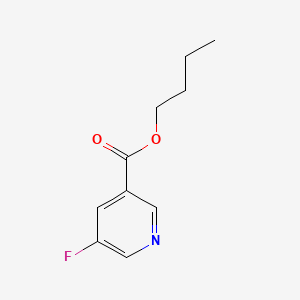
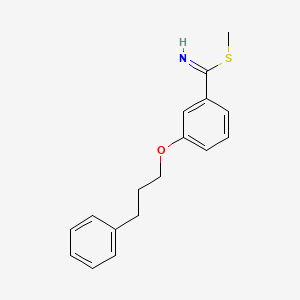
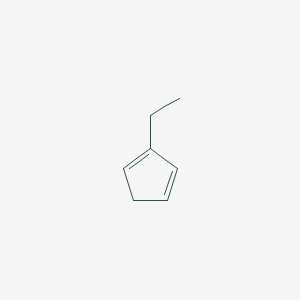
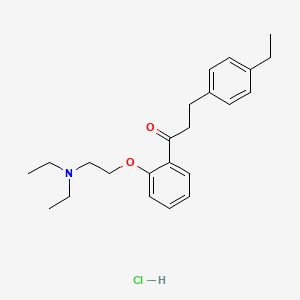

![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
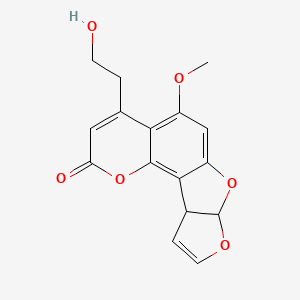

![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)

